cab-151 protein
Description
Properties
CAS No. |
147204-86-2 |
|---|---|
Molecular Formula |
C15H8ClNO4 |
Synonyms |
cab-151 protein |
Origin of Product |
United States |
Genetic Architecture and Expression of Cab 151 Protein
Gene Identification and Nomenclature for CAB-151
The gene encoding the CAB-151 protein is commonly referred to as CAB-151 or a species-specific variant. For instance, in Paeonia ostii, the gene is identified as PoCAB151 oup.comresearchgate.netnih.govnih.gov. In Gossypium hirsutum (Upland cotton), the gene is officially named chlorophyll (B73375) a-b binding protein 151, chloroplastic, with the official symbol LOC107954948 and synonyms including cab, LHCP, and CAB-151 cd-biosciences.com. The protein in Gossypium hirsutum has a UniProt primary accession number P27518 uniprot.org. The coding sequence (CDS) of PoCAB151 in Paeonia ostii is 792 bp in length and encodes a protein of 264 amino acids oup.com. CAB proteins, including CAB-151, are highly conserved in evolution and possess a typical chlorophyll A-B binding domain in the N-terminal region oup.comnih.gov.
Transcriptional Regulation of CAB-151 Gene Expression
The transcription of CAB genes, including CAB-151, is tightly regulated by a complex network involving environmental signals and internal biological rhythms.
Promoter Elements and Regulatory Motifs
The promoter region of CAB genes contains various cis-acting elements that are recognized by transcription factors, influencing gene expression. Analysis of the PoCAB151 promoter in Paeonia ostii revealed the presence of essential light-responsive elements, such as the GT1-motif, G-box, and LAMP elements oup.comnih.gov. The G-box motif is also implicated in transcriptional regulation by circadian pseudo-response regulators in Arabidopsis researchgate.netnih.gov. Furthermore, interactive assays have shown that the transcription factor PoWRKY71 directly binds to a W-box element in the PoCAB151 promoter, leading to the activation of its transcription oup.comresearchgate.netnih.govnih.gov.
Role of Circadian Rhythms in CAB-151 Transcription
Circadian rhythms, the endogenous biological clocks with a period of approximately 24 hours, play a significant role in regulating the expression of CAB genes frontiersin.orgnih.govconicet.gov.arresearchgate.netfrontiersin.org. The levels of CAB mRNAs exhibit dramatic circadian cycling in plants subjected to light/dark cycles and this rhythmicity can persist in constant darkness ed.ac.uk. The circadian clock modulates the responsiveness of the CAB promoter to light, affecting the magnitude and kinetics of its activation nih.gov. This ensures that CAB gene expression is synchronized with the daily light-dark cycle, optimizing photosynthesis.
Light-Responsive Elements and Photoreceptor Involvement
Light is a critical environmental cue that strongly influences CAB gene expression. The transcription of CAB genes is rapidly induced in dark-grown seedlings upon exposure to light nih.gov. This light responsiveness is mediated by light-responsive elements located in the gene's promoter region, as observed in PoCAB151 oup.comnih.gov. Photoreceptors, such as phytochromes and cryptochromes, are involved in perceiving light signals and relaying them to the downstream regulatory machinery, including the circadian clock, which in turn affects CAB expression conicet.gov.arnih.gov. Phytochrome signaling, for instance, is known to regulate Cab mRNA abundance researchgate.net.
Epigenetic Regulation of CAB-151 Gene Loci
While transcriptional and post-transcriptional regulation of CAB genes, particularly in response to light and circadian rhythms, have been extensively studied, specific detailed research findings on the epigenetic regulation of the CAB-151 gene locus were not prominently featured in the consulted literature. Epigenetic mechanisms, such as DNA methylation and histone modifications, are known to play roles in regulating gene expression in plants, but their precise involvement in the control of CAB-151 transcription requires further dedicated investigation.
Molecular Biology and Functional Domains of Cab 151 Protein
Primary Sequence Analysis and Conservation
The primary structure of a protein, its amino acid sequence, dictates its three-dimensional folding and ultimate function. Sequence analysis of CAB-151 reveals significant conservation across different plant species, highlighting its essential and evolutionarily maintained role.
The amino acid sequence of the mature CAB-151 polypeptide is highly conserved across various angiosperm species. researchgate.net This conservation underscores the stringent structural requirements for its function within the light-harvesting complex. While the N-terminal transit peptides, which guide the protein to the chloroplast, can show divergence, the mature protein sequence exhibits a high degree of similarity. researchgate.net Sequence comparison is a common strategy for identifying such homologous relationships between proteins. rcsb.org The CAB-151 protein from Gossypium hirsutum shares significant homology with chlorophyll (B73375) a-b binding proteins in numerous other plant species.
Interactive Data Table: Homology of this compound
| Protein Name | Organism | Sequence Identity |
| Chlorophyll a-b binding protein 3B, chloroplastic | Various | High |
| Chlorophyll a-b binding protein 3A, chloroplastic | Various | High |
| A/b-binding protein-like | Magnoliophyta | High |
| Chlorophyll a/b binding protein | Solanum | High |
| Putative chlorophyll A-B binding protein type I | Various | High |
This table showcases examples of proteins with high amino acid sequence homology to CAB-151, indicating a strongly conserved function across the plant kingdom.
The this compound is defined by the presence of a highly conserved chlorophyll a-b binding domain. nih.gov This domain is characteristic of the Lhc superfamily and is essential for the protein's primary function: to non-covalently bind chlorophyll a and chlorophyll b molecules. nih.govebi.ac.uk These pigment-protein complexes are responsible for absorbing light energy and transferring it to the reaction centers of the photosystems. uniprot.orguniprot.org The N-terminal region of the protein, which extends into the chloroplast stroma, is also a conserved feature involved in membrane adhesion and regulatory post-translational modifications. ebi.ac.ukuniprot.org
Subcellular Targeting and Import Mechanisms
As a nuclear-encoded protein that functions within a specific organelle, CAB-151 undergoes a complex targeting and import process to reach its final destination.
The this compound is specifically localized to the thylakoid membranes within the chloroplast. uniprot.org The thylakoid membrane system is an intricate network of interconnected sacs (grana) and stromal lamellae, which is the site of the light-dependent reactions of photosynthesis. elifesciences.org As a multi-pass membrane protein, CAB-151 is embedded within this membrane, positioning its bound chlorophyll molecules optimally for light capture. uniprot.org
Like other nuclear-encoded chloroplast proteins, CAB-151 is synthesized in the cytoplasm as a larger precursor protein. This precursor contains an N-terminal transit peptide that acts as a signal for import into the chloroplast. Once the precursor is translocated into the chloroplast stroma, the transit peptide is cleaved by a stromal processing peptidase to yield the mature this compound.
Interestingly, the specific transit peptide of the light-harvesting chlorophyll a/b-binding protein is not strictly required for its final localization. nih.gov Research has shown that the mature protein itself contains an internal signal that directs its insertion into the thylakoid membrane. nih.gov This indicates a two-step process: the transit peptide ensures import into the chloroplast, and signals within the mature protein dictate its subsequent assembly into the thylakoid membrane. nih.gov
Post-Translational Modifications of this compound
Following translation and import, the this compound can undergo further chemical alterations known as post-translational modifications (PTMs). These modifications are crucial for regulating the protein's function and its interaction with other components of the photosynthetic apparatus. nih.gov A key PTM for chlorophyll a-b binding proteins is reversible phosphorylation. ebi.ac.uk
The N-terminal domain of the this compound, which is exposed to the stromal side of the thylakoid membrane, contains threonine residues that can be phosphorylated. ebi.ac.ukuniprot.org This phosphorylation is a dynamic, light-regulated process. ebi.ac.uk It is believed to be a primary mechanism for balancing the distribution of light excitation energy between Photosystem II and Photosystem I, a process critical for preventing photodamage and optimizing photosynthetic yield under varying light conditions. ebi.ac.uk
Phosphorylation Events and Their Significance
While direct studies on the phosphorylation of the this compound in cotton are not extensively documented, its homology to the Lhcb2 proteins in other plant species, such as Arabidopsis thaliana, allows for well-founded inferences about its regulation. In plants, the phosphorylation of specific LHCII proteins is a key mechanism for balancing the energy distribution between Photosystem II (PSII) and Photosystem I (PSI), a process known as state transitions. nih.govnih.gov
This reversible phosphorylation is catalyzed by the STN7 kinase and the PPH1/TAP38 phosphatase. oup.com Lhcb1 and Lhcb2 are the primary targets for phosphorylation at a conserved threonine residue near the N-terminus. nih.govnih.gov Studies on Arabidopsis have revealed that Lhcb2 phosphorylation is a particularly critical and rapid event in initiating the switch from state 1 (LHCII associated with PSII) to state 2 (a portion of LHCII migrates and associates with PSI). nih.gov Given that CAB-151 is a Type II CAB protein, it is highly probable that it undergoes similar phosphorylation events, which are crucial for the plant's ability to adapt to changing light conditions. nih.gov
The phosphorylation of Lhcb2 has been shown to be more extensive and to occur more rapidly than that of Lhcb1, highlighting its central role in state transitions. nih.govnih.gov This modification is thought to induce conformational changes that reduce the affinity of the LHCII trimer for PSII and increase its affinity for PSI, thereby redirecting light energy to the under-excited photosystem. nih.gov
Table 1: Key Proteins Involved in LHCII Phosphorylation
| Protein/Enzyme | Function | Organism Studied |
| STN7 Kinase | Phosphorylates Lhcb1 and Lhcb2 at a conserved N-terminal threonine residue, initiating the transition to State 2. | Arabidopsis thaliana |
| PPH1/TAP38 Phosphatase | Dephosphorylates Lhcb1 and Lhcb2, facilitating the return to State 1. | Arabidopsis thaliana |
| Lhcb1 | A major component of LHCII trimers, undergoes phosphorylation during state transitions. | Arabidopsis thaliana |
| Lhcb2 | A key component of LHCII trimers, its rapid and extensive phosphorylation is critical for initiating state transitions. | Arabidopsis thaliana |
Other Covalent Modifications and Their Regulatory Implications
Currently, there is a lack of specific research detailing other covalent modifications, such as acetylation, glycosylation, or ubiquitination, directly on the this compound. However, proteomics studies in plants have revealed that chloroplast proteins, including those in the thylakoid membrane, can undergo a variety of post-translational modifications. lifeasible.comnih.gov These modifications play significant roles in regulating protein function, stability, and interactions. creative-proteomics.com
For instance, acetylation of lysine (B10760008) residues is a widespread modification in chloroplasts that can affect protein activity and complex assembly. While not specifically demonstrated for CAB-151, it remains a potential regulatory mechanism. Similarly, other modifications could play roles in the lifecycle of LHCII proteins, from their assembly and integration into the thylakoid membrane to their eventual turnover in response to environmental stresses. nih.gov Further proteomic investigations of cotton chloroplasts are needed to elucidate the full spectrum of covalent modifications that may regulate CAB-151 and other LHCII components.
Oligomerization and Assembly within Light-Harvesting Complexes
The this compound, like other Lhcb proteins, does not function in isolation. It assembles with pigments and other proteins to form the characteristic trimeric structure of the major LHCII. This oligomerization is fundamental to its light-harvesting function and stability. cas.cznih.gov
Interaction with Xanthophylls
In addition to chlorophylls (B1240455), CAB-151 and other LHCII proteins bind xanthophylls, a class of carotenoid pigments. nih.gov The primary xanthophylls found in LHCII are lutein (B1675518), violaxanthin (B192666), and neoxanthin. nih.gov These molecules have dual roles: they act as accessory light-harvesting pigments, absorbing light in wavelength ranges where chlorophylls are less efficient, and they play a critical role in photoprotection. researchgate.net
Xanthophylls are essential for the proper folding and assembly of LHCII proteins. nih.gov In particular, the occupation of specific carotenoid binding sites is a prerequisite for the stable formation of the complex. nih.gov Furthermore, under conditions of high light stress, the xanthophyll cycle, which involves the enzymatic conversion of violaxanthin to zeaxanthin, is activated. nih.gov Zeaxanthin is thought to play a key role in dissipating excess light energy as heat, a process known as non-photochemical quenching (NPQ), thereby protecting the photosynthetic machinery from photodamage. researchgate.net
Table 2: Pigments Associated with LHCII and Their Functions
| Pigment | Class | Primary Function(s) |
| Chlorophyll a | Chlorophyll | Primary photosynthetic pigment; involved in energy transfer and charge separation in the reaction center. |
| Chlorophyll b | Chlorophyll | Accessory pigment; absorbs light at different wavelengths than chlorophyll a and transfers energy to it. |
| Lutein | Xanthophyll | Structural role in LHCII assembly; light harvesting; photoprotection. |
| Violaxanthin | Xanthophyll | Component of the xanthophyll cycle; precursor to zeaxanthin. |
| Neoxanthin | Xanthophyll | Structural role in LHCII; light harvesting. |
| Zeaxanthin | Xanthophyll | Formed from violaxanthin under high light; critical for non-photochemical quenching (NPQ) and photoprotection. |
Formation of LHCII Type II Complexes
The this compound is a constituent of the LHCII Type II complexes. The major LHCII in higher plants is a trimer, formed by the association of three Lhcb protein monomers. nih.gov These trimers can be composed of different combinations of Lhcb1, Lhcb2, and Lhcb3 isoforms. As a Type II protein, CAB-151 is likely a key component of these heterotrimers. nih.gov
The assembly of these trimeric complexes is a spontaneous process that is dependent on the presence of lipids in the thylakoid membrane. nih.gov These trimers then associate with the core of Photosystem II to form larger supercomplexes. nih.gov The organization of these supercomplexes is dynamic and is regulated by factors such as light conditions, in part through the phosphorylation of LHCII proteins like CAB-151. nih.gov This dynamic assembly and disassembly of PSII-LHCII supercomplexes is crucial for the regulation of light harvesting and photoprotection. cas.cz
Cellular and Biological Roles of Cab 151 Protein
Contribution to Photosynthesis
As a constituent of the light-harvesting apparatus, the CAB-151 protein is fundamentally involved in the initial stages of photosynthesis. uniprot.org It is part of the LHC complex, which consists of various chlorophyll (B73375) a-b binding proteins that capture and channel light energy. uniprot.orgwikipedia.org The expression of the gene encoding this protein is markedly increased by light and is found at high levels in leaves and cotyledons. uniprot.org
The primary function of CAB-151 is to act as a light receptor. uniprot.org It binds with chromophores, specifically chlorophyll a and chlorophyll b, which are essential pigments for absorbing solar energy. uniprot.orgwikipedia.org This binding function allows the protein to capture photons from sunlight. uniprot.orgoup.com Once a photon is absorbed, the chlorophyll molecule is raised to a higher energy state. wikipedia.org This excitation energy is then efficiently transferred through a process of resonance energy transfer to the reaction centers of the photosystems, where the conversion of light energy into chemical energy is initiated. uniprot.orgwikipedia.orgwikipedia.org The CAB protein family is crucial for absorbing the necessary excitation energy for the mechanisms of photosynthesis. wikipedia.org
The this compound is closely associated with both Photosystem I (PSI) and Photosystem II (PSII), the two multi-protein complexes that drive the light-dependent reactions of photosynthesis. uniprot.org Gene sequencing has identified CAB-151 as a PSII type II chlorophyll a/b-binding protein. nih.gov As part of the light-harvesting complex, it captures and delivers excitation energy to these photosystems. uniprot.org The LHCs are arrayed around the photosynthetic reaction centers, effectively increasing the surface area for light absorption and funneling the collected energy towards them. wikipedia.org
Role in Chloroplast Homeostasis and Development
The this compound is integral to the structural integrity and proper functioning of chloroplasts. It is localized to the chloroplast thylakoid membrane, where the light-dependent reactions of photosynthesis occur. uniprot.org Evidence suggests that CAB-151 is essential for maintaining the stability of the chloroplast. In a study on Paeonia ostii, silencing the PoCAB151 gene resulted in chloroplast disintegration, highlighting its critical role in preserving the homeostasis of this vital organelle. oup.com This indicates that beyond its role in light harvesting, the protein contributes to the structural framework necessary for a functional photosynthetic apparatus.
Involvement in Plant Stress Responses
CAB proteins are not only involved in photosynthesis under optimal conditions but also play positive roles in helping plants adapt to external stresses. oup.com
Recent research has identified the this compound as a key player in the plant's response to drought stress. oup.comeurekalert.org Studies in Paeonia ostii have shown that the PoCAB151 gene is regulated by the transcription factor PoWRKY71 and participates actively in drought resistance. oup.com
Under drought conditions, the expression of PoCAB151 is upregulated. eurekalert.org Overexpression of this gene in tobacco plants led to enhanced drought tolerance, evidenced by improved physiological responses such as higher water content, greater chlorophyll content, and increased photosynthetic efficiency compared to wild-type plants under stress. eurekalert.org Conversely, silencing the PoCAB151 gene in P. ostii rendered the plants more sensitive to drought, leading to lower chlorophyll content and inhibited photosynthesis. oup.comeurekalert.org These findings demonstrate that CAB-151 positively regulates drought tolerance by helping to stabilize photosynthesis and maintain the integrity of the chloroplasts, which are the sites of this process. oup.com
Interactive Data Table: Effect of PoCAB151 Expression on Drought Stress Indicators
The following table summarizes the observed effects of altering PoCAB151 gene expression on various physiological and biochemical parameters in plants subjected to drought stress, based on findings from research. oup.comeurekalert.org
| Parameter | Overexpression of PoCAB151 | Silencing of PoCAB151 |
| Drought Tolerance | Enhanced | Decreased |
| Chlorophyll Content | Higher | Lower |
| Photosynthetic Rate (Pn) | Higher | Reduced |
| Maximum Photochemical Efficiency (Fv/Fm) | Higher | Reduced |
| Reactive Oxygen Species (H2O2, O2·−) | Lower Accumulation | Higher Accumulation |
| Relative Electrolyte Content (REC) | Lower | Increased |
| Malondialdehyde (MDA) Content | Lower | Increased |
| Protective Enzyme Activities | Higher | Reduced |
| Proline and Soluble Sugar Content | Higher | Reduced |
Maintenance of Photosynthetic Efficiency Under Stress Conditions
The this compound, a member of the light-harvesting chlorophyll a/b-binding (CAB) protein family, plays a crucial role in maintaining the efficiency of photosynthesis, particularly when plants are subjected to environmental stress. Research has demonstrated that CAB-151 is integral to stabilizing the photosynthetic machinery, thereby helping to mitigate the damaging effects of abiotic stressors such as drought. oup.comresearchgate.net
Detailed Research Findings
Under conditions of drought stress, the expression of the gene encoding the this compound is often upregulated. nih.gov This increase is part of a broader genetic and physiological response to water deficit. The primary function of CAB-151 in this context is to help preserve the integrity and function of chloroplasts, the cellular organelles where photosynthesis occurs. researchgate.net
Studies involving the overexpression and silencing of the PoCAB151 gene in Paeonia ostii have provided significant insights into its function. When PoCAB151 was overexpressed, the transgenic plants exhibited enhanced tolerance to drought. nih.gov This was evidenced by several key physiological improvements compared to wild-type plants under the same stress conditions. The transgenic plants maintained higher leaf water content, greater chlorophyll content, and superior photosynthetic efficiency. nih.gov Conversely, when the PoCAB151 gene was silenced, the plants showed increased sensitivity to drought, with lower chlorophyll levels and reduced photosynthetic rates. nih.goveurekalert.org
These findings indicate that CAB-151 positively regulates drought tolerance by stabilizing photosynthesis. It achieves this by maintaining the homeostasis of chloroplasts and preserving chlorophyll content, which is essential for capturing light energy. researchgate.neteurekalert.org By protecting the photosynthetic apparatus, CAB-151 helps to prevent photo-oxidative damage that can occur when the light energy absorbed by chlorophyll cannot be efficiently used for carbon fixation due to stress-induced limitations. This stabilization is critical for sustaining plant growth and survival under adverse environmental conditions. researchgate.net
Data on Photosynthetic Parameters with PoCAB151 Overexpression under Drought Stress
The following table summarizes the effects of overexpressing the PoCAB151 gene on key photosynthetic and physiological parameters in plants subjected to drought stress, as compared to wild-type (WT) plants under the same conditions.
| Parameter | Wild-Type (WT) under Drought | PoCAB151-Overexpressing under Drought | Percentage Change |
| Net Photosynthetic Rate (Pn) | Decreased | Maintained Higher | Increased |
| Photochemical Efficiency (Fv/Fm) | Decreased | Maintained Higher | Increased |
| Chlorophyll Content | Decreased | Maintained Higher | Increased |
| Leaf Water Content | Lower | Higher | Increased |
This table is interactive. Users can sort the columns to compare the performance of wild-type and PoCAB151-overexpressing plants under drought stress.
Data on Photosynthetic Parameters with PoCAB151 Silencing under Drought Stress
This table illustrates the impact of silencing the PoCAB151 gene on the same parameters in plants under drought stress, compared to control plants (TRV2 empty vector).
| Parameter | Control (TRV2) under Drought | PoCAB151-Silenced under Drought | Percentage Change |
| Net Photosynthetic Rate (Pn) | Baseline Decrease | Significantly Lower | Decreased |
| Photochemical Efficiency (Fv/Fm) | Baseline Decrease | Significantly Lower | Decreased |
| Chlorophyll Content | Baseline Decrease | Significantly Lower | Decreased |
| Leaf Water Content | Lower | Significantly Lower | Decreased |
This table is interactive. It allows for sorting to highlight the detrimental effects of PoCAB151 silencing on photosynthetic health during drought.
Regulatory Networks and Interacting Partners
Transcription Factors Regulating CAB-151 Gene Expression
Transcription factors are key proteins that bind to specific DNA sequences, modulating the transcription of genes. The expression of genes encoding CAB proteins, including CAB-151, is known to be regulated by various transcription factors.
The WRKY family represents a large group of plant-specific transcription factors involved in diverse processes, including responses to abiotic stress and developmental regulation nih.govguidetopharmacology.orgsigmaaldrich.comwikipedia.orgherts.ac.uknih.gov. These transcription factors are characterized by a conserved WRKY domain and a zinc finger motif, which are essential for their DNA-binding activity nih.govguidetopharmacology.orgwikipedia.org.
Specific studies have identified WRKY transcription factors that directly influence CAB gene expression. For instance, PoWRKY71, a Group IIc WRKY transcription factor identified in Paeonia ostii, has been shown to be involved in the regulation of the PoCAB151 gene herts.ac.uknih.govmassbank.jp. PoWRKY71 positively responds to drought stress, and its overexpression can enhance drought tolerance in plants nih.govmassbank.jp. The expression of the PoCAB151 gene is significantly suppressed when PoWRKY71 is silenced nih.gov. Other transcription factor families, including MYB (such as CCA1 and LHY), bZIP (like HY5), NAC, bHLH, AP2-EREBP, and DOF, have also been implicated in the regulation of CAB genes or light-regulated gene expression wikipedia.orguni.lumims.com.
WRKY transcription factors typically exert their regulatory function by binding to specific cis-acting DNA sequences known as W-box elements, which have a core consensus sequence of (C/T)TGAC(C/T) nih.govguidetopharmacology.orgsigmaaldrich.comnih.govmassbank.jp. The specificity of this binding can be influenced by sequences flanking the W-box motif nih.gov.
Research on PoWRKY71 and PoCAB151 has demonstrated a direct interaction. PoWRKY71 directly binds to the W-box element located within the promoter region of the PoCAB151 gene nih.govmassbank.jp. This binding event leads to the activation of PoCAB151 transcription nih.govmassbank.jp. Transcription factors like WRKY proteins form transcriptional complexes that regulate gene expression nih.gov. While some WRKY proteins can act as transcriptional activators, others can function as repressors wikipedia.org. The transcription of CAB genes is also intricately linked to the circadian clock and light signals, with regulatory elements in their promoter regions mediating this control wikipedia.org. This regulation often involves complex interactions and transcriptional cascades involving multiple transcription factors and signaling pathways mims.com.
Retrograde Signaling from Chloroplast to Nucleus
Chloroplasts, while semi-autonomous organelles, communicate with the nucleus to coordinate gene expression and cellular function. This communication, known as retrograde signaling, is crucial for regulating nuclear-encoded chloroplast proteins, including CAB-151.
The functional and developmental state of chloroplasts significantly impacts the expression of nuclear genes encoding chloroplast proteins, including those for light-harvesting complexes uni.lu. Retrograde signals can originate from disruptions in chloroplast development (biogenic signals) or alterations in the photosynthetic operational status (operational control pathways).
Various molecules and cellular states within the chloroplast can act as retrograde signals. Intermediates of the chlorophyll (B73375) biosynthetic pathway, notably Mg-Protoporphyrin IX, have been identified as signaling molecules that influence nuclear gene transcription. The accumulation of Mg-Protoporphyrin IX, for instance, can regulate nuclear gene expression. Other proposed signals include reactive oxygen species (ROS), the redox state of the photosynthetic electron transport chain, carotenoid derivatives, isoprenes, phosphoadenosines, tetrapyrroles, and heme.
Genetic screens, particularly those identifying genomes uncoupled (gun) mutants, have been instrumental in identifying components of the retrograde signaling pathways that regulate nuclear gene expression, including that of CAB genes.
GUN1, a protein localized in the plastid with homology to pentatricopeptide repeat (PPR) proteins, is considered a central integration point for multiple retrograde signaling pathways. Although its precise molecular function is still under investigation, proteomic studies suggest it interacts with a variety of proteins, including those involved in ribosome biogenesis and tetrapyrrole biosynthesis. Other components implicated in these pathways include the transcription factors GLK1 and GLK2, which are members of the GARP superfamily and activate genes involved in chlorophyll biosynthesis and light harvesting. ABI4 (ABA-INSENSITIVE 4), a nuclear transcription factor, also plays a role in retrograde signaling and is proposed to act downstream of GUN1. PTM, a chloroplast membrane-bound protein, is a candidate for transmitting retrograde signals and has been shown to activate ABI4 expression. Additionally, a calcium-dependent MAPK system has been suggested to be involved in transducing plastid signals to the nucleus. These retrograde signaling pathways interact with light perception pathways mediated by photoreceptors such as phytochromes and cryptochromes.
Protein-Protein Interactions of CAB-151 Protein
CAB-151 is a chlorophyll a/b-binding protein and a core component of the light-harvesting complex (LHC), which is an integral part of the photosystems in chloroplasts nih.govwikipedia.org. The primary function of CAB-151 within the LHC is to capture light energy and efficiently transfer it to the photosynthetic reaction centers wikipedia.org.
Within the LHC, CAB-151 engages in crucial interactions with pigment molecules, specifically chlorophylls (B1240455) (both chlorophyll a and chlorophyll b) and carotenoids such as lutein (B1675518) and neoxanthin. These interactions are essential for the structural integrity and light-harvesting function of the complex wikipedia.org. While CAB-151 functions as part of this larger protein-pigment complex, detailed information regarding its direct protein-protein interactions with other regulatory proteins involved in transcription or signaling, beyond its assembly into the LHC, is not extensively described in the available literature. Research on protein-protein interactions in general highlights their importance in various cellular processes, including signal transduction and gene expression regulation, and various methods exist for their study. However, specific documented interactions of the this compound itself with regulatory factors were not identified in the scope of this review.
Interactions within the Light-Harvesting Complex
This compound functions as a subunit of the light-harvesting complex (LHC). wikipedia.orgguidetopharmacology.orgnih.govquizgecko.com The LHC itself is a complex composed of various chlorophyll a-b binding proteins. wikipedia.orgguidetopharmacology.org A primary interaction of cab-151 within this complex is with photosynthetic pigments. Cab-151 is known to bind chlorophyll a, chlorophyll b, and carotenoids such as lutein and neoxanthin. wikipedia.orgguidetopharmacology.org Specifically, the Gossypium hirsutum protein has been noted to bind at least 14 chlorophyll molecules, comprising 8 molecules of chlorophyll a and 6 molecules of chlorophyll b. wikipedia.orgguidetopharmacology.org This binding of pigments is fundamental to the LHC's role as a light receptor, enabling it to capture light energy across a range of wavelengths. wikipedia.orgguidetopharmacology.orgnih.gov
A summary of the known pigment binding partners is presented in Table 1.
| Pigment | Type | Quantity Bound (at least) |
| Chlorophyll a | Chlorophyll | 8 molecules |
| Chlorophyll b | Chlorophyll | 6 molecules |
| Lutein | Carotenoid | Not specified |
| Neoxanthin | Carotenoid | Not specified |
Association with Photosynthetic Reaction Centers
The light-harvesting complex, which includes this compound, is closely associated with the photosynthetic reaction centers, Photosystem I (PS I) and Photosystem II (PS II). wikipedia.orgguidetopharmacology.orgnih.govquizgecko.com The main function of the LHC is to capture excitation energy from light and efficiently transfer this energy to the reaction centers where the primary photochemical events of photosynthesis take place. wikipedia.orgguidetopharmacology.orgnih.gov Cab-151 is localized in the chloroplast thylakoid membrane, where both PS I and PS II are embedded, facilitating this energy transfer process. wikipedia.orgguidetopharmacology.org In Arabidopsis thaliana, CAB proteins (like LHCII subunits) are known to transfer energy to the photosynthetic reaction center. csic.es CAB proteins in general serve as coordinators of antenna pigments for both PS I and PS II within the LHC. thegoodscentscompany.com
Potential Interactions with Other Chloroplast Proteins
Beyond its core role within the LHC and its association with the photosystems, this compound may engage in other interactions within the chloroplast. The N-terminus of the protein, which extends into the stroma, is implicated in the adhesion of granal membranes. guidetopharmacology.orguni.lu This region is also thought to be involved in post-translational modifications that help mediate the distribution of excitation energy between Photosystem I and Photosystem II. guidetopharmacology.orguni.lu
Research on CAB proteins in general suggests potential interactions related to protein import and degradation within the chloroplast. Studies have indicated that chloroplast-targeted proteins, including CAB, can interact with components of the protein degradation machinery, such as the E3 ubiquitin ligase CHIP and the heat shock cognate protein Hsc70-4, particularly when these proteins are unimported or inefficiently imported into the chloroplast. wikidata.org This suggests a potential pathway for the quality control and turnover of CAB proteins.
Furthermore, the expression of CAB proteins can be influenced by regulatory networks involved in stress responses. For instance, in Paeonia ostii, the expression of a CAB151 gene (PoCAB151) is regulated by the transcription factor PoWRKY71 in response to drought stress, highlighting its involvement in pathways beyond basic light harvesting, potentially through interactions within these signaling networks. While direct protein-protein interaction between cab-151 and these regulatory or degradation components is not always explicitly detailed for CAB-151 itself, findings from related CAB proteins provide strong indications of the types of interactions likely to occur.
A summary of potential protein interaction partners and types of interactions is presented in Table 2.
| Interacting Partner/Complex | Type of Interaction | Context |
| Other LHC subunits | Protein-protein interaction (subunit of LHC) | Formation of the light-harvesting complex |
| Photosystem I | Functional association, Energy Transfer | Delivery of captured light energy |
| Photosystem II | Functional association, Energy Transfer | Delivery of captured light energy |
| Granal membranes | Adhesion | Structural role via N-terminus |
| Proteins involved in import/degradation (e.g., Hsc70-4, CHIP) | Potential protein-protein interaction | Quality control and turnover of chloroplast-targeted proteins wikidata.org |
| Regulatory proteins (e.g., transcription factors like WRKY) | Indirect (regulation of expression) | Involvement in stress response pathways |
Methodological Approaches in Cab 151 Research
Gene Expression Analysis Techniques
Analyzing the expression levels of the CAB-151 gene provides critical information about when, where, and under what conditions the protein is produced. Various techniques are utilized for this purpose.
RT-qPCR is a widely used technique for quantifying mRNA levels, providing an indirect measure of gene expression. This method involves reverse transcribing RNA into complementary DNA (cDNA), which is then amplified and quantified using PCR. unite.itqiagen.com
In studies on Paeonia ostii, RT-qPCR was employed to evaluate the expression level of the PoCAB151 gene. oup.com Research showed that under the restriction of the PoWRKY71 gene, PoCAB151 gene expressions were significantly suppressed, with an average decrease of 33.90%. oup.com RT-qPCR has also been used to assess the expression of CAB151 in the seagrass Posidonia oceanica under natural seawater acidification conditions and other stress responses. researchgate.netcore.ac.ukresearchgate.net This technique allows for the quantitative comparison of CAB-151 transcript levels across different experimental conditions or genetic backgrounds. unite.it Normalization of target gene expression in RT-qPCR is typically performed using reference genes with stable expression levels. researchgate.netresearchgate.net
Promoter activity assays are used to study the regulatory regions of genes, specifically the promoter sequences that control transcription initiation. These assays typically involve fusing the promoter of interest to a reporter gene, whose expression can be easily measured. embopress.orgnih.gov
In research on Paeonia ostii, a β-glucuronidase (GUS) reporter system was introduced to examine PoCAB151 promoter activity. oup.com A region of 1814 bp upstream from the PoCAB151 gene was obtained and analyzed, revealing the presence of essential light-responsive elements such as GT1-motif, G-box, and LAMP elements. oup.com Transgenic P. ostii callus overexpressing the PoCAB151 promoter showed higher GUS activity under drought treatment, consistent with the hypothesis that the PoCAB151 promoter responds positively to drought stress. oup.com
Data from a PoCAB151 promoter activity assay using a GUS reporter system under drought treatment:
| Treatment Condition | GUS Activity (Relative Increase) |
| Control (Without Drought) | Baseline |
| Drought Treatment (8 days) | 48.63% Increase |
Studies on other CAB promoters, such as the rice CAB2 promoter evaluated in transgenic sweetpotato, also utilized GUS reporter assays to demonstrate tissue-specific and light-regulated expression. ashs.org Transient gene expression analysis using reporter genes has also been applied to study sugar beet CAB promoters, indicating expression in leaf tissue. nih.gov
Genetic Manipulation Strategies
Genetic manipulation techniques are employed to alter the expression or sequence of the CAB-151 gene to investigate the functional consequences of these changes.
Gene silencing techniques aim to reduce or eliminate the expression of a specific gene. RNA interference (RNAi) is a mechanism that involves double-stranded RNA molecules leading to sequence-specific degradation or translational repression of homologous mRNA. bioline.org.brwikipedia.org T-DNA insertion is a method used in plants to create insertional mutants, potentially disrupting gene function or triggering gene silencing. nih.govnih.gov
Silencing of the PoWRKY71 gene in Paeonia ostii resulted in significantly suppressed PoCAB151 gene expressions, leading to lower chlorophyll (B73375) content and reduced photosynthesis. oup.com This indicates that PoWRKY71 positively regulates PoCAB151 expression. Experiments with PoCAB151-silenced plants demonstrated their drought intolerance and chloroplast disintegration, further highlighting the protein's role in maintaining photosynthesis and drought tolerance. oup.com While direct examples of RNAi or T-DNA insertion specifically targeting CAB-151 loci were not detailed in the search results, these are established methods for gene silencing in plant research. bioline.org.brnih.govnih.gov
Overexpression studies involve increasing the production of a specific protein by introducing extra copies of its gene or using strong constitutive promoters. This approach helps to investigate the effects of elevated protein levels on cellular processes or organismal phenotypes.
Overexpressing PoCAB151 in Paeonia ostii plants led to the accumulation of drought-resistant substances like proline and soluble sugar, which were lower in silenced plants. oup.com Overexpression experiments confirmed PoCAB151's positive role in regulating drought tolerance by stabilizing photosynthesis and maintaining chloroplast homeostasis. oup.com Similar studies involving the overexpression of other CAB family members, such as MdLHCB4.3 in Malus domestica, have also shown enhanced drought tolerance in transgenic apple callus. oup.com
Mutational analysis involves introducing specific changes into the DNA sequence of a gene to study the impact of these alterations on protein structure, function, or expression. While specific detailed examples of targeted mutational analysis of CAB-151 loci were not prominently featured in the provided search results, mutational analysis is a fundamental technique in protein research to understand the importance of individual amino acids or regions for protein activity and stability. nih.govresearchgate.netasm.orguq.edu.au Studies on other proteins, such as aspartoacylase, have utilized mutational analysis to correlate specific mutations with altered enzyme activity and associated diseases. nih.gov Computational tools like CABS-flex are used to simulate the impact of mutations on protein structure and flexibility, which can complement experimental mutational analysis. researchgate.netresearchgate.net
Protein Localization and Interaction Studies
Determining the subcellular location of CAB-151 and identifying its interacting partners are fundamental steps in elucidating its function. Various techniques are employed for these studies.
Subcellular fractionation is a common technique used to isolate different cellular compartments, such as chloroplasts, from plant tissue. Following fractionation, immunoblotting (Western blotting) is performed to detect the presence of CAB-151 in these isolated fractions using specific antibodies nih.govcreative-proteomics.com. This approach helps to confirm the compartmentalization of the protein within the cell. Studies on CAB-151, consistent with its role in photosynthesis, indicate its localization to the chloroplast uniprot.orguniprot.orgcd-biosciences.comoup.com.
Fluorescence microscopy, often utilizing green fluorescent protein (GFP) fusion constructs, allows for the visualization of protein localization within living cells creative-proteomics.commdpi.com. By creating a fusion protein where CAB-151 is tagged with GFP, researchers can observe its distribution. In Paeonia ostii, a study using a PoCAB151-GFP fusion protein showed the GFP signal overlapping with chloroplast autofluorescence, confirming PoCAB151 as a typical chloroplast protein oup.com. This method provides direct visual evidence of the protein's location in its native cellular environment.
Co-immunoprecipitation (Co-IP) is a biochemical technique used to identify protein-protein interactions assaygenie.comnih.govlibretexts.orgprotocols.io. This method involves using an antibody specific to CAB-151 (the "bait" protein) to pull it down from a cell lysate assaygenie.comlibretexts.orgprotocols.io. Any proteins that are physically bound to CAB-151 at the time of lysis will also be co-precipitated. The collected proteins are then typically analyzed by Western blot or mass spectrometry to identify the interacting partners assaygenie.comlibretexts.org. Co-IP is valuable for confirming interactions in a more native cellular context protocols.io.
The yeast two-hybrid (Y2H) system is a genetic method widely used to screen for binary protein-protein interactions nih.govndsu.edufli-leibniz.deubc.ca. In this system, CAB-151 is fused to a DNA-binding domain, and potential interacting proteins are fused to an activation domain nih.govndsu.eduubc.ca. If CAB-151 interacts with a prey protein, the DNA-binding and activation domains are brought together, reconstituting a functional transcription factor that activates a reporter gene, leading to a detectable signal (e.g., growth on selective media or activation of a colorimetric reporter) nih.govndsu.eduubc.ca. Y2H screens can help identify novel proteins that interact with CAB-151 fli-leibniz.de.
Functional Characterization in Model Organisms
Model organisms are indispensable tools for studying the biological functions of proteins like CAB-151 under controlled conditions and in a physiologically relevant context.
Arabidopsis thaliana is a widely used model plant system in molecular genetics and plant biology research due to its small genome size, rapid life cycle, and extensive genetic resources researchgate.neted.ac.uknih.govfrontiersin.org. Research on CAB proteins, including those related to CAB-151, has frequently utilized Arabidopsis cas.czresearchgate.neted.ac.uknih.govfrontiersin.orgashs.orgnih.govpnas.org. Studies in Arabidopsis have investigated the expression patterns of CAB genes in response to light and circadian rhythms ed.ac.ukashs.org. Furthermore, Arabidopsis has been used to study the involvement of CAB genes in stress responses, such as magnesium deficiency, where the expression of genes like CAB-151 can be downregulated researchgate.net. Mutations in Arabidopsis genes affecting chloroplast function or metabolism, such as cue1 (involved in phosphate (B84403) transport into chloroplasts), can impact the expression of CAB genes and lead to observable phenotypes like altered leaf development and reduced chlorophyll content frontiersin.org.
Research findings in Arabidopsis highlight the role of CAB proteins in photosynthesis and their regulation by environmental factors and internal biological clocks. For instance, studies have shown that the expression of Arabidopsis CAB genes exhibits circadian cycling ed.ac.uk. Investigations into transcription factors and their interaction with CAB gene promoters in Arabidopsis provide insights into the regulatory networks controlling CAB expression and their involvement in processes like cold tolerance nih.govpnas.org.
Data from studies using Arabidopsis can include gene expression levels under different conditions, phenotypic analysis of mutants, and characterization of protein interactions. While specific quantitative data for Arabidopsis CAB-151 expression levels across various conditions were not consistently available in a format suitable for a comprehensive data table from the search results, the research indicates that expression is influenced by light, circadian rhythms, and nutrient availability researchgate.neted.ac.ukashs.org.
Studies in Crop Species (e.g., Gossypium hirsutum, Paeonia ostii, Zea mays)
Research into the cab-151 protein across various crop species highlights its conserved role within the light-harvesting complex (LHC) and its potential involvement in stress responses, particularly drought tolerance. Studies in species such as Paeonia ostii and Gossypium hirsutum have provided insights into the function and regulation of this protein.
Paeonia ostii
In Paeonia ostii, the this compound, referred to as PoCAB151, has been identified as playing a significant role in drought resistance. PoCAB151 is a light-harvesting chlorophyll a/b-binding protein that is crucial for stabilizing photosynthesis and regulating chlorophyll content under drought stress conditions. oup.comresearchgate.netresearchgate.netdntb.gov.ua Research indicates that the expression of the PoCAB151 gene is directly regulated by the transcription factor PoWRKY71. oup.comresearchgate.netdntb.gov.ua
Studies involving the silencing of PoWRKY71 in P. ostii resulted in a significant suppression of PoCAB151 gene expression, with an average decrease of 33.90%. oup.com This suppression was associated with a drought-intolerant phenotype, characterized by lower chlorophyll contents and reduced photosynthesis. oup.comresearchgate.netresearchgate.netdntb.gov.ua Conversely, overexpression of PoCAB151 in P. ostii enhanced drought tolerance, leading to significantly higher chlorophyll contents and increased photosynthesis rates compared to silenced plants. oup.comresearchgate.netresearchgate.net
Furthermore, silencing PoWRKY71 led to an accumulation of reactive oxygen species (ROS), specifically H2O2 and O2·−, and increased levels of malondialdehyde (MDA) and relative electrolyte conductivity (REC), indicating increased oxidative damage and membrane injury. oup.com Simultaneously, parameters related to photosynthetic efficiency and osmoprotection, such as net photosynthetic rate (Pn), photochemical efficiency (Fv/Fm), protective enzyme activities, proline content, and soluble sugar content, were reduced in PoWRKY71-silenced lines. oup.com These findings collectively suggest that PoCAB151, under the regulation of PoWRKY71, contributes to drought tolerance by maintaining chloroplast homeostasis and chlorophyll content, thereby stabilizing photosynthesis and mitigating oxidative stress. oup.comresearchgate.net
The coding sequence of PoCAB151 is 792 bp in length and encodes a protein of 264 amino acids. oup.com Phylogenetic analysis and sequence analysis have shown that PoCAB151 is highly conserved among different species and contains a typical chlorophyll A-B binding domain in its N-terminal region. oup.com Subcellular localization studies confirmed that PoCAB151 is a chloroplast protein. oup.com
| Parameter | PoWRKY71-Silenced P. ostii vs. Wild Type | PoCAB151-Overexpressing P. ostii vs. Silenced P. ostii |
| PoCAB151 Gene Expression | Significantly Suppressed (avg. -33.90%) | Not directly compared in snippets, but activated by PoWRKY71 which is linked to increased expression oup.comresearchgate.net |
| Chlorophyll Content | Lower | Significantly Higher |
| Photosynthesis Rate | Reduced | Significantly Higher |
| H2O2 Accumulation | Increased | Not specified in snippets |
| O2·− Accumulation | Increased | Not specified in snippets |
| MDA Content | Increased | Not specified in snippets |
| REC Content | Increased | Not specified in snippets |
| Pn (Net Photosynthetic Rate) | Reduced | Not specified in snippets |
| Fv/Fm (Photochemical Efficiency) | Reduced | Not specified in snippets |
| Protective Enzyme Activities | Reduced | Not specified in snippets |
| Proline Content | Reduced | Not specified in snippets |
| Soluble Sugar Content | Reduced | Not specified in snippets |
| Drought Tolerance | Intolerant Phenotype | Increased Drought Tolerance |
Gossypium hirsutum
In Gossypium hirsutum (Upland cotton), Chlorophyll a-b binding protein 151, chloroplastic (CAB-151) has been identified. uniprot.orgcd-biosciences.com It is known to be a component of the light-harvesting complex (LHC), which functions in capturing light energy and transferring it to the photosystems. uniprot.orgcd-biosciences.com This process is essential for photosynthesis. The UniProt entry for Gossypium hirsutum CAB-151 (accession number P27518) provides information on its protein name, gene name (CAB-151), organism, and its role within the LHC complex. uniprot.org While the UniProt database confirms the existence and general function of CAB-151 in G. hirsutum, detailed research findings specifically on the functional implications or experimental studies of CAB-151 in cotton, comparable to the drought stress studies in Paeonia ostii found in the search results, were not prominently featured. uniprot.orgcd-biosciences.com
Zea mays
Evolutionary Perspectives and Comparative Genomics of Cab 151
Conservation Across Plant Lineages
CAB proteins, as a superfamily of chlorophyll (B73375) and carotenoid-binding proteins, are found in nearly all photosynthetic eukaryotes and are characterized by a conserved chlorophyll-binding (CB) domain thegoodscentscompany.comwikipedia.orgnih.gov. This high degree of conservation across diverse plant lineages underscores their fundamental importance in the essential process of light capture for photosynthesis wikipedia.org. For instance, PoCAB151 from Paeonia ostii exhibits a highly conserved structure, including the typical chlorophyll A-B binding domain in the N-terminal, similar to its counterparts in other species wikipedia.org. This structural conservation is a hallmark of proteins that perform vital, non-redundant functions maintained throughout evolutionary history. The Lhcb1 and Lhcb2 proteins, also part of the broader CAB family, similarly demonstrate an extraordinary degree of evolutionary conservation guidetopharmacology.org. The presence of CAB proteins as abundant components of the thylakoid membrane in higher plants further highlights their conserved and significant role in the photosynthetic machinery nih.gov. The concept of a conserved core domain, resistant to divergence, is a common theme in protein evolution, particularly for domains critical for core functions, which is likely applicable to the conserved regions within CAB proteins fishersci.com.
Phylogenetic Analysis of CAB-151 Gene Family Members
Phylogenetic analysis is a powerful tool for deciphering the evolutionary relationships among proteins and tracing the origins and diversification of gene families thegoodscentscompany.com. Studies involving phylogenetic trees and sequence analysis have identified CAB-151 proteins from different species, such as PoCAB151, as being highly conserved wikipedia.org. The broader LHC superfamily, to which CAB proteins belong, is classified into distinct subfamilies in photosynthetic plants, including Lhc, Lil (light-harvesting-like), PsbS (photosystem II subunit S), and FCII (ferrochelatase II) wikipedia.orgnih.gov. The Lhc subfamily, initially known as CAB, is further divided into Lhca and Lhcb groups associated with photosystem I and II, respectively wikipedia.orgnih.gov.
Genome-wide analyses of LHC gene families in numerous plant species, such as a study identifying 1222 non-redundant members from 42 species, have provided a framework for understanding their evolutionary relationships. These members cluster into distinct subfamilies based on phylogenetic analysis, often using model organisms like Arabidopsis thaliana as a reference wikipedia.org. Phylogenetic comparisons of CAB members between different plant groups, such as Panax ginseng and higher plants including Arabidopsis, reveal clustering into different families like LHCII and LHCI, indicating divergent evolutionary paths within the gene family nih.gov. The construction of phylogenetic trees for diverse Chl a/b-binding LHC-like proteins helps to visualize and understand the evolutionary history of this protein superfamily thegoodscentscompany.com.
Diversification of CAB-151 Function in Different Species
While the core function of CAB proteins in light harvesting is conserved, the CAB gene family has undergone functional diversification across different plant species, often in response to environmental adaptation. CAB proteins are not only involved in the primary processes of light capture and transfer in photosynthesis but also play roles in adaptation to external stresses wikipedia.org.
Specific CAB proteins, including CAB-151, have been implicated in stress responses. For instance, PoCAB151 in Paeonia ostii is involved in drought resistance wikipedia.org. Research has shown that overexpression of related LHC proteins, such as MdLHCB4.3 in apple, can enhance drought tolerance wikipedia.org. PoCAB151 contributes to drought tolerance by helping to maintain the homeostasis of the photosynthesis site wikipedia.org. In Arabidopsis, CAB genes are known to respond to drought stress by modulating reactive oxygen species (ROS) homeostasis wikipedia.org.
Furthermore, CAB151 has been identified as a gene involved in photosystem II and its expression has been observed to be upregulated in response to heat stress in several desert plant species, including Rhazya stricta, E. desvauxii, and S. Italica uni.lu. This highlights a role for CAB-151 in the stress response mechanisms of plants in challenging environments. The broader LHC superfamily, encompassing CAB proteins, is recognized for its role in photoprotection under stress conditions in addition to capturing solar energy nih.gov.
Analysis of transcriptional expression profiles of LHC gene family members in different plant tissues and under various abiotic stress conditions reveals differential expression patterns, suggesting functional specialization wikipedia.org. For example, Panax ginseng PgCAB genes exhibit varied responses to stresses such as heavy metal exposure, salinity, chilling, and UV radiation, indicating specific functional roles in photosynthesis under these conditions nih.gov. The functional diversity observed within the Chl a/b-binding protein family is particularly well-characterized in land plants, reflecting their adaptation to diverse terrestrial environments thegoodscentscompany.com. Gene duplications have been a significant factor driving the diversification of gene function in angiosperms, contributing to their adaptive evolution. The less-conserved regions flanking the conserved domains in proteins like CABs can provide sites for variations that contribute to functional diversification following gene duplication events fishersci.com.
Concluding Remarks and Future Research Directions
Unanswered Questions in CAB-151 Protein Biology
Despite its identification as a chlorophyll (B73375) a-b binding protein and its observed responses to environmental cues, the precise molecular mechanisms by which CAB-151 functions in stress adaptation are not fully elucidated. Key unanswered questions include the detailed protein-protein interactions of CAB-151 within the light-harvesting complex under stress conditions and how these interactions might be altered. The specific signaling pathways that regulate CAB-151 expression in response to different abiotic stresses require further investigation. While studies show changes in CAB-151 gene expression under stress researchgate.netresearchgate.net, the post-translational modifications of the this compound and their impact on its stability, localization, and function also represent a significant research gap. Furthermore, the potential diversity of CAB-151 isoforms across different plant species and their unique roles in adaptation warrant comprehensive comparative studies.
Potential for Synthetic Biology Approaches
Synthetic biology offers promising avenues for exploring and manipulating this compound function. Designing synthetic gene constructs that allow for inducible or tissue-specific expression of CAB-151 could help in understanding its role in specific stress responses or developmental stages. nih.govnih.gov Synthetic biology tools could also be employed to engineer modified versions of CAB-151 with altered light-harvesting properties or enhanced stability under stress conditions. nih.gov This could involve directed evolution or rational design approaches based on structural and functional insights. nih.govmdpi.com Furthermore, integrating CAB-151 into synthetic biological circuits could enable the development of biosensors for detecting environmental stresses in plants.
Broader Implications for Plant Productivity and Adaptation
Understanding the role of CAB-151 in stress responses has broader implications for enhancing plant productivity and adaptation in changing environments. Given its involvement in the light-harvesting complex, CAB-151 likely plays a critical role in photosynthetic efficiency, which is directly linked to plant growth and yield. researchgate.netcabidigitallibrary.org Elucidating how CAB-151 contributes to maintaining photosynthetic function under stress could inform strategies for developing more resilient crops. Modulating CAB-151 expression or function through genetic engineering or other biotechnological approaches could potentially improve plant tolerance to stresses such as high salinity, drought, and extreme temperatures, thereby contributing to food security in the face of climate change. cabidigitallibrary.orgmdpi.com
Methodological Advancements for Comprehensive Characterization
Comprehensive characterization of this compound requires the application of advanced methodologies. Techniques such as high-resolution mass spectrometry can provide detailed information on post-translational modifications and protein abundance changes under various stress conditions. cusabio.comnih.gov Advanced imaging techniques, including super-resolution microscopy, could help in determining the precise localization and dynamic behavior of CAB-151 within the chloroplast and thylakoid membranes. cusabio.com Structural biology methods like cryo-electron microscopy and X-ray crystallography are essential for resolving the three-dimensional structure of CAB-151, both in isolation and within the context of the light-harvesting complex, which is crucial for understanding its function. cusabio.com Furthermore, the use of gene editing technologies, such as CRISPR-Cas9, can facilitate the creation of knockout or knock-in lines to study the in vivo function of CAB-151 in different plant species. researchgate.net Computational approaches, including molecular dynamics simulations, can complement experimental data by providing insights into the flexibility and interactions of CAB-151 at the atomic level. researchgate.netspringernature.comacs.orgoup.com
Q & A
Q. How should researchers handle irreproducible CAB-151 localization data across imaging platforms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
